

# An In-depth Technical Guide to Tafluprost: Chemical Structure, Properties, and Pharmacological Profile

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## Compound of Interest

Compound Name: 15-OH Tafluprost

Cat. No.: B15570769

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### A Note on Nomenclature: Tafluprost vs. "15-OH Tafluprost"

It is critical to clarify a key structural aspect at the outset. The compound of interest, Tafluprost, is a prostaglandin F2 $\alpha$  analog. A defining feature of its chemical structure is the substitution of the hydroxyl group (-OH) at the carbon-15 position with two fluorine atoms. This modification is crucial to its pharmacological profile, as it prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. Therefore, the term "**15-OH Tafluprost**" is a misnomer for the active pharmaceutical ingredient and this guide will focus on the scientifically recognized and clinically utilized compound, Tafluprost.

## Chemical Identity and Structure

Tafluprost is a synthetic analog of prostaglandin F2 $\alpha$ . It is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1][2]

Identifier	Value
IUPAC Name	propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3]
CAS Number	209860-87-7[3][4]
Molecular Formula	C <sub>25</sub> H <sub>34</sub> F <sub>2</sub> O <sub>5</sub> [3][4]
SMILES	CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--(F)F)O">C@HO
Synonyms	AFP-168, MK-2452, Taflotan, Zioptan, Saflutan[3][4][5]

## Physicochemical Properties

Tafluprost is a colorless to light yellow viscous liquid.[6] Its physicochemical properties are summarized in the table below.

Property	Value
Molecular Weight	452.5 g/mol [3]
Appearance	Clear, colorless to slightly yellow liquid[4]
Solubility	Soluble in ethanol and methanol; sparingly soluble in water.[4][7]
LogP (Partition Coefficient)	~3.9 - 4.05[3][4]
pKa	5.5 - 6.7[3]
Boiling Point	100°C[3]
Melting Point	87.5°C[3]

## Pharmacological Profile

### Mechanism of Action

Tafluprost is a selective agonist of the prostaglandin F (FP) receptor.[8][9] As a prodrug, it readily penetrates the cornea and is hydrolyzed by esterases to its active metabolite, tafluprost acid.[1][8] Tafluprost acid has a high affinity for the FP receptor, which is about 12 times greater than that of latanoprost acid.[10]

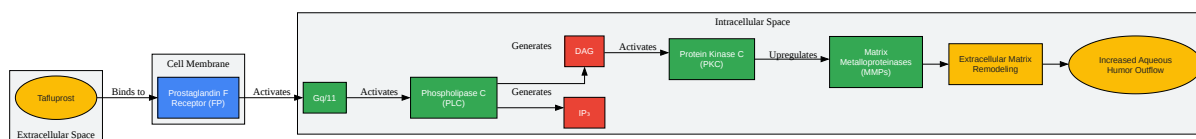
Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[8][9] The primary mechanism for this IOP reduction is an increase in the uveoscleral outflow of aqueous humor.[1][8] There is also evidence to suggest a lesser effect on the trabecular meshwork outflow.[10] Some studies suggest that part of Tafluprost's IOP-lowering effect may be mediated through the EP3 receptor, stimulated by endogenous prostaglandins produced upon FP receptor activation.[1][11]

## Pharmacokinetics

Following topical administration, Tafluprost is rapidly absorbed through the cornea. The onset of action is typically 2 to 4 hours, with the maximum effect reached after 12 hours. The reduction in intraocular pressure is sustained for at least 24 hours.[2] The active metabolite, tafluprost acid, is further metabolized via beta-oxidation.[2]

## Signaling Pathway

The binding of tafluprost acid to the G-protein coupled FP receptor triggers a downstream signaling cascade. This involves the activation of protein kinase C and the upregulation of matrix metalloproteinases.[10] These enzymes are involved in the remodeling of the extracellular matrix in the uveoscleral pathway, which is thought to increase the outflow of aqueous humor.



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### Tafluprost Signaling Pathway

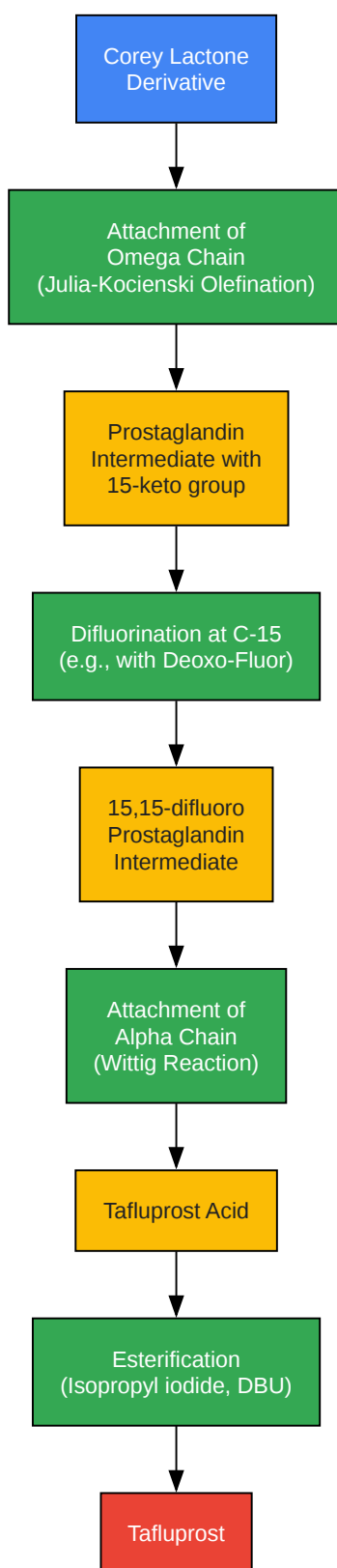
## Experimental Protocols

### Synthesis of Tafluprost

Several synthetic routes for Tafluprost have been reported. A convergent synthesis approach often involves the Julia-Kocienski olefination to construct the carbon skeleton, followed by key steps such as fluorination and esterification.<sup>[12][13]</sup>

A reported synthesis involves the following key transformations:<sup>[13]</sup>

- Julia-Kocienski Olefination: Coupling of a phenylsulfonyl derivative with an aldehyde to form the trans-alkene of the omega chain.
- Fluorination: Use of a fluorinating agent such as Deoxo-Fluor to introduce the two fluorine atoms at the C-15 position.
- Deprotection: Removal of protecting groups from the hydroxyl functions.
- Esterification: Reaction of the carboxylic acid with isopropyl iodide in the presence of a base like DBU to form the final isopropyl ester.



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### General Synthetic Workflow for Tafluprost

## Analytical Methods

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of Tafluprost in pharmaceutical formulations and biological samples.[\[14\]](#)[\[15\]](#)

HPLC Method with Fluorescence Detection:[\[15\]](#)[\[16\]](#)

- Column: HyperClone™ ODS (C18), 150 x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of ethanol and 0.01 M phosphate buffer (60:40 v/v), pH 4.5.
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detection with excitation at 220 nm and emission at 292 nm.
- Internal Standard: Bimatoprost.

LC-MS/MS Method for Tafluprost Acid:[\[14\]](#)

- This method is highly sensitive and suitable for pharmacokinetic studies, with a lower limit of quantification (LLOQ) of 10 pg/mL.

## In Vitro and In Vivo Studies

### In Vitro Studies

- Receptor Binding Assays: These assays have demonstrated the high affinity of tafluprost acid for the FP receptor, with a  $K_i$  of 0.4 nM.[\[1\]](#)
- Cell Viability Assays: Studies using human corneal epithelial cells have been conducted to assess the ocular tolerability of preservative-free Tafluprost formulations.[\[17\]](#)[\[18\]](#)[\[19\]](#)

### In Vivo Studies

- Animal Models: The IOP-lowering effects of Tafluprost have been evaluated in various animal models, including normotensive and laser-induced hypertensive monkeys, as well as rabbits.[\[5\]](#)[\[20\]](#)

- Clinical Trials: Numerous clinical trials in human subjects have confirmed the efficacy and safety of Tafluprost for the treatment of open-angle glaucoma and ocular hypertension.[20]

## Data Summary

### Pharmacological Activity:

Parameter	Value	Reference
FP Receptor Binding Affinity (K <sub>i</sub> )	0.4 nM (for tafluprost acid)	[1]
Onset of Action	2-4 hours	[2]
Duration of Action	≥ 24 hours	[2]

### Analytical Method Performance (HPLC-Fluorescence):[15][16]

Parameter	Value
Linearity Range	0.05 - 2 µg/mL
Limit of Detection (LOD)	0.016 µg/mL
Limit of Quantification (LOQ)	0.048 µg/mL
Accuracy (% Recovery)	100.13 ± 1.27%
Precision (% RSD)	< 2.0%

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